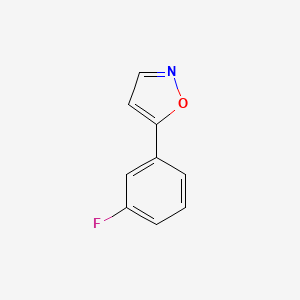

5-(3-Fluorophenyl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Fluorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 3-fluorophenyl group at the 5-position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)isoxazole typically involves a (3 + 2) cycloaddition reaction. This reaction occurs between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which acts as the dipole . The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted green synthetic pathways. These methods are designed to be more eco-friendly and efficient, reducing waste and energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Fluorophenyl)isoxazole can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the isoxazole ring .

Applications De Recherche Scientifique

Pharmaceutical Development

5-(3-Fluorophenyl)isoxazole serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents:

- Anti-inflammatory and Analgesic Properties : Research indicates that isoxazole derivatives exhibit significant anti-inflammatory effects. For instance, derivatives of this compound have shown promising results in preclinical models for pain relief and inflammation reduction .

- Antimicrobial Activity : A study demonstrated that isoxazole derivatives, including those with fluorinated phenyl groups, displayed antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations were comparable to established antibiotics .

Material Science

In material science, this compound is utilized for developing advanced materials due to its unique chemical properties. It enhances the durability and performance of polymers and coatings:

- Polymer Formulation : The compound can be integrated into polymer matrices to improve mechanical properties and resistance to environmental degradation .

Agricultural Chemistry

The compound plays a role in agricultural chemistry, particularly in the formulation of agrochemicals:

- Herbicides and Fungicides : this compound derivatives are being explored for their potential as herbicides and fungicides, contributing to improved crop yield and protection against pests .

Biochemical Research

In biochemical research, this compound is employed in various studies related to enzyme inhibition and receptor binding:

- Enzyme Inhibition Studies : The compound has been used to investigate enzyme interactions, providing insights into metabolic pathways that could lead to new therapeutic targets .

- Fluorescent Probes : Its derivatives are also utilized in developing fluorescent probes for imaging applications, aiding researchers in visualizing cellular processes in real-time .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(3-Fluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system in which it is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenylisoxazole: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

5-(4-Fluorophenyl)isoxazole: The fluorine atom is positioned differently, which can affect its reactivity and interactions.

5-(3-Chlorophenyl)isoxazole: Substitutes chlorine for fluorine, leading to different electronic and steric effects.

Uniqueness

5-(3-Fluorophenyl)isoxazole is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can enhance its stability, reactivity, and biological activity compared to other similar compounds .

Activité Biologique

5-(3-Fluorophenyl)isoxazole is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN, with a molecular weight of approximately 175.18 g/mol. The presence of a fluorine atom in the phenyl ring enhances its biological activity and stability, influencing its pharmacokinetic properties. This unique substitution pattern may also improve selectivity towards specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. This interaction can lead to several biological effects, including:

- Anticancer Activity : Studies suggest that isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The compound has shown significant antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings and Case Studies

Recent studies have highlighted the diverse biological activities associated with this compound:

- Anticancer Studies : A study demonstrated that derivatives of isoxazole, including this compound, exhibited selective cytotoxicity against breast cancer cells. The mechanism involved the inhibition of key signaling pathways related to cell survival and proliferation .

- Antimicrobial Activity : Research indicated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. Its efficacy was comparable to established antibiotics, suggesting its potential as an alternative treatment option.

- Inflammation Modulation : In vitro studies revealed that this compound could significantly reduce the production of inflammatory mediators in macrophages, indicating its potential application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3,5-Diaryl isoxazole | C12H10N2O | Known for anticancer properties | Selective cytotoxicity |

| 5-Fluoro-3-phenyl isoxazole | C10H8FNO | Explored for antiviral activity | Inhibition of viral replication |

| Ethyl this compound-4-carboxylate | C12H11FNO2 | Contains carboxylate group | Anti-inflammatory and anticancer properties |

The presence of fluorine in the meta position on the phenyl ring in this compound enhances its electronic properties and reactivity compared to other halogenated derivatives. This substitution may contribute to its improved selectivity towards biological targets .

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZUMUHSTOCPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.